molecular formula C15H16N4O2S B2397067 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide CAS No. 2097933-88-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2397067
CAS No.: 2097933-88-3
M. Wt: 316.38
InChI Key: UNHDSQQZXLHGEG-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring at position 3, an ethyl linker, and an oxazole-5-carboxamide moiety. Such hybrid systems are of interest in medicinal chemistry and materials science due to their tunable physicochemical properties and biological activity .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-7-11(2)19(18-10)13(12-4-6-22-9-12)8-16-15(20)14-3-5-17-21-14/h3-7,9,13H,8H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHDSQQZXLHGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the thiophene and oxazole rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring , a thiophene moiety , and an oxazole group , contributing to its potential biological activity. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of approximately 258.28 g/mol.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of a suitable diketone with hydrazine.
  • Introduction of the Thiophene Ring : This step often involves cross-coupling reactions, such as Suzuki or Stille coupling.
  • Attachment of the Oxazole Group : This can be accomplished through cyclization reactions involving appropriate precursors.

Pharmacological Applications

The compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds can act as dual inhibitors of cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH), showcasing significant anti-inflammatory effects. For instance, certain pyrazole derivatives demonstrated superior edema inhibition compared to established drugs like celecoxib .
  • Anticancer Potential : Studies have reported promising anticancer activities against various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound has shown IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, suggesting potential applications in treating infections .

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. Compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide exhibited significant reductions in inflammation markers in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines. For example, it showed IC50 values of 30 µM against pancreatic cancer cells (AsPC1), indicating its potential as an anticancer agent . The mechanism involved modulation of autophagy and inhibition of mTORC1 signaling pathways.

Case Study 3: Antimicrobial Activity

Research highlighted the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The compounds disrupted bacterial cell wall synthesis and exhibited synergistic effects when combined with conventional antibiotics .

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic motifs or functional groups. Below is a detailed comparison with compounds from the provided evidence and their implications:

Pyrazole-Thiadiazole Derivatives (AR-5 and AR-6)

AR-5: N-(5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl)-2-(dimethylamino)acetamide AR-6: 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl)acetamide

Property Target Compound AR-5 AR-6
Core Heterocycles Pyrazole, thiophene, oxazole Pyrazole, thiadiazole Pyrazole, thiadiazole
Melting Point Not reported 198–200°C 210–212°C
IR Peaks (cm⁻¹) Not available 3410 (N–H), 1670 (CONH) 3423 (N–H), 1650 (CONH)
Key Functional Groups Oxazole carboxamide Thiadiazole, dimethylamino Thiadiazole, diethylamino

Key Differences :

  • Solubility : The ethyl-thiophene linker in the target compound may enhance lipophilicity compared to the thiadiazole-based AR-5/5.
  • Synthetic Complexity : AR-5/6 utilize thiadiazole rings, which are typically synthesized via cyclization reactions, whereas the target compound’s oxazole-thiophene linkage may require multi-step coupling strategies .
Thiophene-Containing Polymers (PT-ADA-PPR)

PT-ADA-PPR : A porphyrin-modified polymer with thiophene-ether linkers, used for dual-color lysosome-specific imaging .

Property Target Compound PT-ADA-PPR
Core Structure Small molecule Polymeric system
Functionality Oxazole carboxamide Porphyrin, adamantane
Application Not reported (potential drug candidate) Bioimaging agent
Synthesis Likely multi-step organic synthesis Oxidative polymerization with FeCl₃

Key Differences :

  • The target compound is a discrete small molecule, whereas PT-ADA-PPR is a polymer with extended conjugation for optical applications.
  • PT-ADA-PPR’s adamantane and porphyrin groups enable host-guest interactions and photophysical properties, absent in the target compound .
Benzamide Derivatives ()

Examples include 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide.

Property Target Compound Benzamide Derivative
Core Heterocycles Pyrazole, thiophene, oxazole Pyrazole, benzene
Functional Groups Oxazole carboxamide Azo group, benzamide
Potential Use Unclear (structural diversity) Likely dye or sensor

Key Differences :

  • The azo group in the benzamide derivative introduces chromophoric properties, whereas the target compound’s oxazole-thiophene system may prioritize metabolic stability .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and various studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a unique combination of heterocycles, including:

  • Pyrazole Ring : Known for its diverse biological activities.
  • Thiophene Moiety : Contributes to the compound's reactivity and biological interactions.
  • Oxazole Group : Implicated in various pharmacological activities.

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may influence its biological activity through various mechanisms.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors. The structural components allow for:

  • Hydrophobic Interactions : The thiophene and pyrazole rings can engage in π-π stacking interactions.
  • Hydrogen Bonding : The oxazole group may enhance binding affinity with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis . This suggests that this compound may also possess similar properties.

Anti-inflammatory Effects

Isoxazole derivatives have been documented to exhibit immunoregulatory properties. For example, a related compound inhibited TNF-alpha production and showed anti-inflammatory activity comparable to standard drugs like dexamethasone . This raises the possibility that this compound could similarly modulate inflammatory pathways.

Case Studies

  • Immunomodulatory Activity : In studies involving isoxazole derivatives, compounds were found to stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase . This dual action could be beneficial in therapeutic contexts where modulation of immune responses is required.
  • Cytotoxicity Assays : Compounds similar to this compound have been tested in vitro against cancer cell lines, showing promising cytotoxic effects . Such findings warrant further investigation into this specific compound’s anticancer potential.

Comparative Analysis

Compound NameStructure FeaturesNotable Activities
This compoundPyrazole, Thiophene, OxazolePotential antimicrobial and anti-inflammatory
5-amino-isoxazole derivativesIsoxazole ringImmunomodulatory effects
Pyrazole derivativesPyrazole ringAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

  • Step 1 : Alkylation of 3,5-dimethylpyrazole with a thiophene-containing ethyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the substituted ethyl backbone .
  • Step 2 : Carboxamide formation via coupling the oxazole-5-carboxylic acid derivative with the alkylated pyrazole-thiophene intermediate using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
  • Key Conditions : Reaction temperatures (0–25°C), solvent polarity, and exclusion of moisture are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyrazole (δ 2.1–2.4 ppm for methyl groups), thiophene (δ 6.8–7.5 ppm for aromatic protons), and oxazole (δ 8.1–8.3 ppm for ring protons) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HPLC-MS : Verify molecular ion [M+H]+ and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets or activities reported for structurally analogous compounds?

  • Methodological Answer : Pyrazole-oxazole hybrids are often screened for:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via molecular docking studies using AutoDock Vina .
  • Antimicrobial effects : MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thiophene’s electron-rich aromatic system disrupting bacterial membranes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles (e.g., pyrazole-thiophene dihedral angle) and hydrogen-bonding networks .
  • Challenges : Twinning or low-resolution data may require iterative refinement with Olex2 or Phenix. For example, highlights SHELX’s robustness in handling twinned macromolecular data .

Q. What strategies mitigate low yields during the final carboxamide coupling step?

  • Methodological Answer :

  • Catalyst Optimization : Replace EDCI with DMT-MM for milder, moisture-tolerant conditions .
  • Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to enhance carboxy activation .
  • Byproduct Analysis : Use LC-MS to identify hydrolyzed oxazole intermediates and adjust stoichiometry (e.g., 1.2:1 acid/amine ratio) .

Q. How do computational methods (e.g., DFT, MD simulations) predict the compound’s bioavailability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions for protein binding .
  • MD Simulations : Simulate lipid bilayer permeation (GROMACS) using a POPC membrane model to estimate logP and blood-brain barrier penetration .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in cytotoxicity may arise from MTT vs. resazurin assays .
  • Structural Analogues : Test derivatives with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) to isolate structure-activity relationships .

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